The Strategic Incorporation of Fmoc-Dbg-OH in Modern Peptide Science: A Technical Guide
The Strategic Incorporation of Fmoc-Dbg-OH in Modern Peptide Science: A Technical Guide
Abstract
In the landscape of innovative peptide therapeutics and advanced biomaterials, the use of non-proteinogenic amino acids is a cornerstone of progress. Among these, α,α-disubstituted amino acids represent a powerful tool for modulating peptide conformation, enhancing proteolytic stability, and fine-tuning biological activity. This technical guide provides an in-depth exploration of N-α-(9-Fluorenylmethoxycarbonyl)-α,α-dibutylglycine (Fmoc-Dbg-OH), a sterically hindered building block gaining traction among researchers and drug development professionals. We will delve into its core chemical properties, molecular structure, and the nuanced considerations for its synthesis and incorporation into peptide sequences. This guide is intended to serve as a comprehensive resource, grounded in scientific principles and practical application, for scientists seeking to leverage the unique attributes of Fmoc-Dbg-OH in their research and development endeavors.
Introduction: The Rationale for Steric Hindrance in Peptide Design
The precise three-dimensional structure of a peptide is intrinsically linked to its biological function. Native peptides, composed of proteinogenic L-amino acids, often exhibit a high degree of conformational flexibility, which can be detrimental to their therapeutic potential, leading to reduced receptor affinity and susceptibility to enzymatic degradation. The introduction of α,α-disubstituted amino acids, such as α,α-dibutylglycine (Dbg), imposes significant conformational constraints on the peptide backbone. This steric hindrance can lock the peptide into a desired bioactive conformation, thereby enhancing its interaction with biological targets and improving its pharmacokinetic profile.[1][2]
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the standard for modern solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for mild deprotection conditions compatible with a wide range of sensitive amino acid side chains.[3][4] The focus of this guide, Fmoc-Dbg-OH, combines the conformational control of a bulky, non-natural amino acid with the versatility of Fmoc-based synthesis.
Chemical Properties and Structure of Fmoc-Dbg-OH
Fmoc-Dbg-OH is a synthetic amino acid derivative characterized by the presence of two n-butyl groups on the α-carbon. This unique structural feature is the primary determinant of its chemical and physical properties.
Molecular Structure
The systematic name for Fmoc-Dbg-OH is N-(9-Fluorenylmethoxycarbonyl)-α,α-dibutylglycine. Its structure is depicted below:
Caption: Chemical structure of Fmoc-Dbg-OH.
Physicochemical Properties
A summary of the key physicochemical properties of Fmoc-Dbg-OH is provided in the table below.
| Property | Value | Source |
| CAS Number | 218926-48-8 | [5][6] |
| Molecular Formula | C₂₅H₃₁NO₄ | [5][6] |
| Molecular Weight | 409.52 g/mol | [6] |
| Appearance | White to off-white powder | Supplier Data |
| Solubility | Soluble in DMF, NMP, DCM | General knowledge of Fmoc-amino acids |
Analytical Data
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the fluorenyl group (aromatic protons between ~7.2-7.8 ppm and the CH and CH₂ protons of the fluorenylmethoxy group between ~4.2-4.5 ppm), the butyl chains (a series of multiplets between ~0.8-1.8 ppm), and the acidic proton of the carboxylic acid (a broad singlet at >10 ppm, often not observed).
-
¹³C NMR: The carbon NMR would display signals for the carbonyl carbons of the Fmoc and carboxylic acid groups (~170-180 ppm), the aromatic carbons of the fluorenyl group (~120-145 ppm), the α-carbon, and the carbons of the butyl chains.
-
Mass Spectrometry (MS): The expected mass for the [M+H]⁺ ion would be approximately 410.23 m/z.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch from the urethane and carboxylic acid (~1680-1750 cm⁻¹), and N-H bending (~1510-1540 cm⁻¹).
Synthesis of Fmoc-Dbg-OH
The synthesis of Fmoc-Dbg-OH, while not extensively detailed in publicly available literature, can be approached through established methods for the preparation of α,α-disubstituted and N-Fmoc protected amino acids.[7][8] A plausible synthetic route is outlined below.
Caption: Plausible synthetic workflow for Fmoc-Dbg-OH.
General Synthetic Protocol
-
Dialkylation of Diethyl Malonate: Diethyl malonate is treated with a strong base, such as sodium ethoxide, followed by reaction with two equivalents of n-butyl bromide to yield diethyl dibutylmalonate.
-
Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed to dibutylmalonic acid using a strong base like potassium hydroxide, followed by acidification. Subsequent heating leads to decarboxylation to afford α,α-dibutylacetic acid.
-
Curtius Rearrangement: The carboxylic acid is converted to an acyl azide, typically via the corresponding acyl chloride, which then undergoes a Curtius rearrangement upon heating to form an isocyanate.
-
Hydrolysis to the Amino Acid: The isocyanate is hydrolyzed under acidic or basic conditions to yield α,α-dibutylglycine.
-
Fmoc Protection: The free amino acid is then protected with an Fmoc-donating reagent, such as Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-Fluorenylmethyl chloroformate), under basic conditions to yield the final product, Fmoc-Dbg-OH.[3]
Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-Dbg-OH into a growing peptide chain presents a significant challenge due to the steric hindrance imposed by the two butyl groups at the α-carbon.[9][10] Standard coupling conditions may result in low yields and incomplete reactions. Therefore, specialized protocols are required to achieve efficient amide bond formation.
Recommended Coupling Strategies
Caption: Recommended strategies for coupling sterically hindered Fmoc-Dbg-OH.
Detailed Experimental Protocol for Coupling
The following protocol is a generalized approach for the coupling of sterically hindered amino acids and should be optimized for each specific sequence.
-
Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then repeat for an additional 15 minutes. Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Dbg-OH (3-5 equivalents relative to resin loading) and a high-efficiency coupling reagent such as HATU (2.9-4.5 equivalents) in DMF. Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents). Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 2-4 hours at room temperature. For particularly difficult couplings, microwave-assisted synthesis can significantly enhance the reaction rate and yield.[9]
-
Monitoring and Double Coupling: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), a second coupling (double coupling) should be performed with a fresh solution of activated Fmoc-Dbg-OH.
-
Washing: After a negative Kaiser test, thoroughly wash the resin with DMF (3-5 times) and dichloromethane (DCM) (3-5 times) to remove any unreacted reagents and byproducts.
Impact of Dibutylglycine on Peptide Properties
The incorporation of Dbg into a peptide sequence can profoundly influence its structural and biological characteristics.
-
Conformational Rigidity: The bulky dibutyl side chains restrict the rotational freedom around the φ and ψ backbone dihedral angles, forcing the peptide into a more defined conformation. Depending on the surrounding sequence, Dbg can promote the formation of β-turns or helical structures.[1]
-
Proteolytic Stability: The steric bulk of the Dbg residue can shield adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of the peptide therapeutic.
-
Modulation of Bioactivity: By constraining the peptide into a specific conformation, the Dbg residue can enhance its binding affinity and selectivity for its biological target. Conversely, it can also lead to a loss of activity if the induced conformation is not optimal for receptor binding. The effect on bioactivity is highly context-dependent and must be empirically determined for each peptide.[1][11]
Conclusion
Fmoc-Dbg-OH is a valuable and specialized building block for peptide chemists and drug discovery scientists. Its ability to impart significant steric hindrance and conformational rigidity offers a powerful strategy for optimizing the therapeutic potential of peptides. While its incorporation requires careful consideration of coupling conditions due to its bulky nature, the use of advanced coupling reagents and techniques such as microwave-assisted synthesis can overcome these challenges. The strategic placement of Dbg residues can lead to peptides with enhanced stability, improved receptor binding, and ultimately, greater therapeutic efficacy. As the demand for novel and more effective peptide-based drugs continues to grow, the use of unique building blocks like Fmoc-Dbg-OH will undoubtedly play an increasingly important role in the future of peptide science.
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CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Fmoc-Dbg-OH [218926-48-8]. Retrieved from [Link]
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Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794–5801. [Link]
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Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]
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Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
- Google Patents. (2010). WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.
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Clark, J. R., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science, 22(11), 597–611. [Link]
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Cavelier, F., et al. (2002). Influence of silaproline on peptide conformation and bioactivity. Journal of the American Chemical Society, 124(12), 2917–2923. [Link]
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Bernardim, B., et al. (2019). Preparation and Application of an Inexpensive α-Formylglycine Building Block Compatible with Fmoc Solid-Phase Peptide Synthesis. Organic Letters, 21(1), 157–161. [Link]
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Rush, J. S., & Bertozzi, C. R. (2006). An α-Formylglycine Building Block For Fmoc-Based Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 71(13), 4984–4987. [Link]
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Yang, Y., et al. (2019). Amino acid side chains affect the bioactivity of designed short peptide amphiphiles. Journal of Materials Chemistry B, 7(2), 233–241. [Link]
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Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(3), 189–199. [Link]
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Di Gioia, M. L., et al. (2007). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Tetrahedron, 63(4), 814–819. [Link]
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Aapptec Peptides. (2012). NEW FMOC-AA-(DMB)GLY DIPEPTIDES. Retrieved from [Link]
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Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(9), 583–593. [Link]
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Olma, A., et al. (2003). The biological consequences of replacing hydrophobic amino acids in deltorphin I with amphiphilic alpha-hydroxymethylamino acids. Journal of Peptide Science, 9(5), 328–335. [Link]
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Liu, Y., & Li, C. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Communications Chemistry, 7(1), 1-17. [Link]
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